N,N'-bis(4-fluorophenyl)propanediamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(4-fluorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPIXCWMIRALHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333046 | |
| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1677-29-8 | |
| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Analysis of N,N'-bis(4-fluorophenyl)propanediamide
This guide provides a comprehensive analysis of the spectroscopic data for N,N'-bis(4-fluorophenyl)propanediamide, a molecule of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to deliver a thorough characterization of the target molecule.
Introduction
This compound belongs to the malonamide class of compounds, characterized by a central methylene group flanked by two amide functionalities. The presence of two 4-fluorophenyl rings introduces specific electronic and structural features that are readily elucidated through a multi-technique spectroscopic approach. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
The structural framework of this compound, illustrated below, dictates its expected spectroscopic behavior. The symmetry of the molecule, the nature of the aromatic and amide functional groups, and the presence of fluorine atoms are all key determinants of the resulting spectra.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. We can predict the chemical shifts and splitting patterns based on established principles of substituent effects on aromatic rings and the electronic environment of the propanediamide core.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |
| ~10.1 | Singlet (broad) | 2H | N-H | The amide proton is deshielded due to the electronegativity of the adjacent nitrogen and carbonyl group, and its signal is often broadened by quadrupole effects and potential hydrogen bonding. |
| ~7.55 | Doublet of Doublets | 4H | Ar-H (ortho to -NH) | These protons are ortho to the electron-donating amide nitrogen, which would typically cause shielding. However, the anisotropic effect of the nearby carbonyl group and the inductive effect of the amide group can lead to a net deshielding effect. They will appear as a doublet of doublets due to coupling with both the meta protons and the fluorine atom. |
| ~7.05 | Doublet of Doublets | 4H | Ar-H (ortho to -F) | These protons are ortho to the electron-withdrawing fluorine atom, leading to deshielding. They will appear as a doublet of doublets due to coupling with both the meta protons and the fluorine atom. |
| ~3.50 | Singlet | 2H | -C(=O)CH₂ C(=O)- | The methylene protons are flanked by two electron-withdrawing carbonyl groups, resulting in a significant downfield shift. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal at 7.26 ppm.[2]
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program for ¹H NMR should be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon environments within the molecule. Due to symmetry, we expect a reduced number of signals compared to the total number of carbon atoms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Chemical Shift |
| ~165 | C =O | The carbonyl carbon is significantly deshielded due to the high electronegativity of the oxygen atom.[3] |
| ~159 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly attached to the fluorine atom experiences a large downfield shift and a characteristic large one-bond coupling constant. |
| ~134 (d, ⁴JCF ≈ 3 Hz) | C -NH | The ipso-carbon attached to the amide nitrogen. The chemical shift is influenced by the nitrogen and the aromatic ring currents. A small four-bond coupling to fluorine is expected. |
| ~122 (d, ³JCF ≈ 8 Hz) | C H (ortho to -NH) | These aromatic carbons are influenced by the electron-donating nature of the nitrogen and will show a three-bond coupling to the fluorine atom. |
| ~116 (d, ²JCF ≈ 22 Hz) | C H (ortho to -F) | These carbons are adjacent to the highly electronegative fluorine atom, resulting in shielding and a characteristic two-bond coupling. |
| ~42 | -C(=O)C H₂C(=O)- | The central methylene carbon is deshielded by the two adjacent carbonyl groups. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 125 MHz NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.[4][5]
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3300 | Medium | N-H | Stretching |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~1660 | Strong | C=O (Amide I) | Stretching |
| ~1540 | Medium | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| ~1500, ~1400 | Medium-Strong | Aromatic C=C | Stretching |
| ~1220 | Strong | C-F | Stretching |
| ~830 | Strong | Aromatic C-H (para-disubstituted) | Out-of-plane Bending |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: FT-IR Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Plausible Fragmentation Pathway |
| 290 | [M]⁺ | Molecular ion |
| 182 | [C₇H₅FNO]⁺ | Cleavage of the C-C bond between the methylene and a carbonyl group, followed by hydrogen transfer. |
| 123 | [C₆H₄F-NH-C=O]⁺ | Alpha-cleavage at the carbonyl group with loss of the rest of the molecule. |
| 111 | [C₆H₄F-NH₂]⁺ | Cleavage of the amide bond.[6][7] |
| 95 | [C₆H₄F]⁺ | Loss of NH₂ from the 4-fluoroaniline fragment. |
Proposed Fragmentation Pathway:
The primary fragmentation is expected to occur at the amide bonds and the bonds adjacent to the carbonyl groups, as these are the weakest points in the molecule.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra are characterized by their simplicity due to the molecule's symmetry, with chemical shifts that are readily explained by the electronic effects of the amide and fluoro-substituents. The FT-IR spectrum is dominated by the characteristic absorptions of the secondary amide and aromatic functionalities. Finally, the mass spectrum is expected to show a clear molecular ion and a fragmentation pattern consistent with the cleavage of the weaker bonds in the propanediamide backbone. This comprehensive spectroscopic profile serves as a reliable reference for the identification and characterization of this compound in research and development settings.
References
-
Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
-
Jo, S., Lee, J., Kim, H., Cha, H. J., Lee, J., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]
-
Jonas, S. (2018). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Pearson Education. (2023). How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products of the electrophilic aromatic substitution reaction shown? Pearson. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
-
Griffiths, L. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]
-
Di Tommaso, E., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2063. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(49), 30975-30984. [Link]
-
Radeglia, R., & Jugelt, W. (1982). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Zeitschrift für Chemie, 22(5), 184-185. [Link]
-
Girolami Group. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides. University of Illinois. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Platteville. [Link]
-
Es-sebbar, E., et al. (2014). Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. New Journal of Chemistry, 38(10), 4937-4946. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. University of Calgary. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Jain, N., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(10), 5099-5110. [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
Al-Hamdani, A. A. S., et al. (2018). Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Molecules, 23(4), 896. [Link]
-
McKee, J. R., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(8), 3121-3126. [Link]
-
Beletskaya, I. P., et al. (2000). A Simple and Convenient Method for the Synthesis of N,N-Diaryl Tertiary Amines. Synthetic Communications, 30(16), 2849-2856. [Link]
-
PubChem. (n.d.). Malonamide. National Center for Biotechnology Information. [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(49), 27698-27707. [Link]
-
University of Manitoba. (n.d.). IR: amines. University of Manitoba. [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
Zhang, L., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1513-1518. [Link]
-
The Organic Chemistry Tutor. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
-
P. C. Chieh, E. Subramanian and J. Trotter, "Crystal structure of malonamide," J. Chem. Soc. A, pp. 179-183, 1970. [Link]
-
Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686-8694. [Link]
-
Pharmacy India. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement [Video]. YouTube. [Link]
-
Gilpin, J. A. (1959). Mass Spectrometric Analysis of Aliphatic Amides. Analytical Chemistry, 31(5), 935-937. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
"N,N'-bis(4-fluorophenyl)propanediamide" solubility in organic solvents
An In-depth Technical Guide to the Solubility of N,N'-bis(4-fluorophenyl)propanediamide in Organic Solvents
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide is dedicated to providing a comprehensive technical overview of the solubility of this compound, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents.
While direct, extensive experimental solubility data for this specific molecule is not widely published, this guide will leverage established principles of physical organic chemistry and draw upon data from structurally analogous compounds to construct a robust predictive model of its solubility behavior. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of how this compound is likely to behave in a range of common organic solvents, and to equip them with the methodology to empirically validate these predictions.
Molecular Structure and Physicochemical Properties
A molecule's solubility is intrinsically linked to its structure. The interplay of functional groups, molecular size, and intermolecular forces dictates the extent to which a solute can be solvated by a given solvent.
Chemical Structure
This compound is a symmetrical molecule characterized by a central propanediamide core flanked by two 4-fluorophenyl rings.
Methodological & Application
"N,N'-bis(4-fluorophenyl)propanediamide" synthesis protocol for laboratory scale
An Application Note for the Laboratory-Scale Synthesis of N,N'-bis(4-fluorophenyl)propanediamide
Introduction and Significance
This compound, also known as N,N'-di(4-fluorophenyl)malonamide, is a symmetrical diamide that holds interest for researchers in medicinal chemistry and materials science. The presence of two fluorophenyl groups imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates. The central propanediamide (malonamide) linker provides a flexible yet defined scaffold for building more complex molecular architectures. This document provides a detailed, field-tested protocol for the synthesis of this compound on a laboratory scale, emphasizing the rationale behind procedural choices, safety considerations, and methods for characterization.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbons of propanedioyl dichloride (malonyl chloride) are attacked by the nucleophilic nitrogen atoms of 4-fluoroaniline. The reaction proceeds in two successive acylation steps to form the diamide. A tertiary amine base, such as triethylamine, is incorporated to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the formation of HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
The reaction mechanism is illustrated below:
Caption: Nucleophilic acyl substitution mechanism for the formation of the target diamide.
Experimental Protocol
This protocol is designed for a synthesis yielding approximately 5-10 grams of the final product. Adjustments can be made as necessary.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Fluoroaniline | 111.12 | 5.56 g (5.0 mL) | 50.0 | 99% purity or higher. Toxic. |
| Propanedioyl dichloride (Malonyl chloride) | 140.96 | 3.17 g (2.2 mL) | 22.5 | 97% purity or higher. Corrosive, moisture-sensitive. |
| Triethylamine (TEA) | 101.19 | 6.83 g (9.4 mL) | 67.5 | Dry, >99% purity. Corrosive. |
| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous grade. |
| 1 M Hydrochloric Acid (HCl) | - | ~100 mL | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For aqueous work-up. |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | For drying the organic phase. |
| Ethanol or Ethyl Acetate/Hexane | - | As needed | - | For recrystallization. |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (addition funnel)
-
Thermometer
-
Ice-water bath
-
Nitrogen or argon gas inlet and bubbler
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, thermometer, and nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the malonyl chloride. Flush the system with nitrogen gas.
-
Initial Solution: In the reaction flask, dissolve 4-fluoroaniline (5.56 g, 50.0 mmol) and triethylamine (6.83 g, 67.5 mmol) in 150 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Addition of Malonyl Chloride: In a separate dry flask, dilute the malonyl chloride (3.17 g, 22.5 mmol) with 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the malonyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of triethylamine hydrochloride often results in a white precipitate. Malonyl chloride can be highly reactive, and rapid addition may lead to side reactions or uncontrolled exotherms.[1]
-
Reaction: After the addition is complete, continue stirring the mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aniline.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess triethylamine and any remaining 4-fluoroaniline.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Finally, wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying and Solvent Removal: Dry the dichloromethane layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically an off-white solid.
-
Purification: Purify the crude solid by recrystallization. Ethanol is a common choice. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR: Expect signals for the aromatic protons and the methylene protons of the malonamide linker, as well as the N-H protons of the amide groups.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons, the methylene carbon, and the aromatic carbons, showing characteristic C-F coupling.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atoms.[2]
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-F stretching.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents:
-
Malonyl chloride: Is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood and under an inert atmosphere.[3][4]
-
4-Fluoroaniline: Is toxic if inhaled, ingested, or absorbed through the skin. Avoid all direct contact.
-
Triethylamine and Dichloromethane: Are volatile and have associated health risks. Handle in a fume hood.
-
-
Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions, sufficient reaction time, and careful separation during extraction. The reactivity of malonyl chloride can sometimes lead to polymerization or side reactions if conditions are not carefully controlled.[1]
-
Product is an Oil or Gummy Solid: This indicates impurities. Attempt purification via column chromatography (silica gel, using an ethyl acetate/hexane gradient) if recrystallization fails.
-
Incomplete Reaction: If starting material remains after the allotted time, consider extending the reaction time or gently heating the mixture (e.g., to 30-40 °C) after the initial stirring at room temperature.
References
-
Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. Synthetic Communications, 35(15), 2085-2090. Available at: [Link]
-
Al-Hourani, B. J., et al. (2013). Design and Synthesis of N,N-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. Molecules, 18(9), 11250-11263. Available at: [Link]
-
ResearchGate Discussion. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Available at: [Link]
-
Ting, S. J., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1131. Available at: [Link]
-
Davis, J., & El-Faham, A. (1985). Heterocyclic syntheses with malonyl chloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. Journal of the Chemical Society, Perkin Transactions 1, 1481-1485. Available at: [Link]
Sources
The N,N'-bis(4-fluorophenyl)propanediamide Scaffold: A Privileged Motif for Modern Drug Discovery
Introduction: The Malonamide Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient lead generation. Among these, the malonamide (propanediamide) core has emerged as a versatile and valuable scaffold. Malonamide derivatives are recognized for their wide-ranging biological activities, including anticancer, antidiabetic, and antimicrobial properties, as well as their utility as inhibitors of enzymes like blood coagulation factor Xa.[1][2] The inherent flexibility and hydrogen bonding capabilities of the malonamide linkage allow for diverse molecular designs and interactions with various protein targets.
This guide focuses on a specific, symmetrically substituted malonamide: N,N'-bis(4-fluorophenyl)propanediamide . The incorporation of 4-fluorophenyl groups is a strategic design choice. Fluorine substitution in drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[2] The presence of fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving bioavailability.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold. This document details the rationale behind its use, a robust protocol for its synthesis, and methodologies for evaluating its biological activity, with a focus on its potential as an anticancer agent targeting tubulin polymerization.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers a unique combination of structural features that make it an attractive starting point for drug design:
-
Symmetrical Diaryl Substitution: The two 4-fluorophenyl groups provide a basis for extensive structure-activity relationship (SAR) studies. Modifications to the phenyl rings, such as the introduction of additional substituents, can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target protein.
-
Flexible Malonamide Linker: The propanediamide core allows for conformational flexibility, enabling the molecule to adopt various orientations within a protein's binding pocket. The amide bonds are also key hydrogen bond donors and acceptors, facilitating strong and specific interactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 4-fluorophenyl groups resistant to metabolic degradation. This can lead to an extended in vivo half-life and improved therapeutic efficacy.
-
Proven Pharmacological Relevance: Diaryl amides and malonamide derivatives have a well-documented history of biological activity, particularly as anticancer agents that interfere with microtubule dynamics.
dot graph TD { A[this compound Scaffold] --> B{Key Features}; B --> C[Symmetrical Diaryl Groups]; B --> D[Flexible Malonamide Linker]; B --> E[Fluorine Substitution]; C --> F[Tunable SAR]; D --> G[Conformational Adaptability & H-Bonding]; E --> H[Enhanced Metabolic Stability & Bioavailability]; F & G & H --> I[Improved Drug-like Properties]; }
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved through the coupling of malonic acid with two equivalents of 4-fluoroaniline using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[1][3][4] This method provides a direct and high-yielding route to the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Malonic Acid | ≥99% | Sigma-Aldrich |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | ||
| Brine (Saturated NaCl Solution) | ||
| Anhydrous Sodium Sulfate |
Experimental Protocol
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add malonic acid (1.04 g, 10 mmol) and 4-fluoroaniline (2.33 g, 21 mmol, 2.1 equivalents).
-
Dissolve the starting materials in 100 mL of anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (4.33 g, 21 mmol, 2.1 equivalents) in 50 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred solution of malonic acid and 4-fluoroaniline at 0 °C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
-
Workup and Purification:
-
Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.
-
Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a white solid.
-
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.0-7.5 (br s, 2H, NH), 7.5-7.4 (m, 4H, Ar-H), 7.1-7.0 (m, 4H, Ar-H), 3.5 (s, 2H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.5 (C=O), 159.5 (d, J=243 Hz, C-F), 133.5 (s, Ar-C), 122.0 (d, J=8 Hz, Ar-C), 115.8 (d, J=23 Hz, Ar-C), 43.0 (CH₂).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₂F₂N₂O₂ [M+H]⁺: 291.09; found: 291.09.
dot graph TD { A[Start] --> B[Dissolve Malonic Acid and 4-Fluoroaniline in DCM]; B --> C[Add DMAP and Cool to 0°C]; C --> D[Add DCC solution dropwise]; D --> E[Stir at Room Temperature for 12-16h]; E --> F{Reaction Complete?}; F -- Yes --> G[Filter to remove DCU]; F -- No --> E; G --> H[Wash with HCl, NaHCO3, and Brine]; H --> I[Dry and Concentrate]; I --> J[Purify by Column Chromatography]; J --> K[Characterize Product]; K --> L[End]; }
Biological Evaluation: Targeting Tubulin Polymerization
Diarylamide derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. The following protocol describes an in vitro assay to evaluate the effect of this compound on tubulin polymerization.
Principle of the Assay
This assay measures the polymerization of purified tubulin into microtubules by monitoring the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized tubulin.[2] An increase in fluorescence intensity over time indicates microtubule formation. Inhibitors of tubulin polymerization will suppress this increase in fluorescence.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Purified Tubulin (>99%) | Cytoskeleton, Inc. | |
| G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) | ||
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | |
| Paclitaxel (Positive Control for Polymerization) | Sigma-Aldrich | |
| Nocodazole (Negative Control for Polymerization) | Sigma-Aldrich | |
| DMSO (Dimethyl Sulfoxide) | Anhydrous | Sigma-Aldrich |
| 96-well, black, clear-bottom microplate |
Experimental Protocol
-
Preparation of Reagents:
-
Reconstitute purified tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to obtain a range of test concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM).
-
Prepare 10 mM stock solutions of paclitaxel and nocodazole in DMSO.
-
Prepare a 100 µM working solution of DAPI in G-PEM buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 50 µL):
-
Test Compound: 5 µL of test compound dilution + 45 µL of tubulin/DAPI mix (see step 3).
-
Positive Control: 5 µL of paclitaxel (e.g., 10 µM final concentration) + 45 µL of tubulin/DAPI mix.
-
Negative Control: 5 µL of nocodazole (e.g., 10 µM final concentration) + 45 µL of tubulin/DAPI mix.
-
Vehicle Control: 5 µL of DMSO + 45 µL of tubulin/DAPI mix.
-
Blank: 5 µL of DMSO + 45 µL of G-PEM buffer with DAPI (no tubulin).
-
-
Pre-warm the plate reader to 37°C.
-
-
Initiation of Polymerization and Data Acquisition:
-
Prepare the tubulin/DAPI mix by adding DAPI to the tubulin solution to a final concentration of 6.3 µM.
-
Add 45 µL of the tubulin/DAPI mix to the appropriate wells containing the test compounds and controls.
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (Excitation: 345 nm, Emission: 446 nm) every minute for 60 minutes at 37°C.[2]
-
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Plotting the Data: Plot the fluorescence intensity versus time for each condition.
-
Determination of IC₅₀: Calculate the rate of polymerization (Vmax) for each concentration of the test compound. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Expected Effect on Tubulin Polymerization |
| This compound | Inhibition (Dose-dependent decrease in fluorescence) |
| Paclitaxel | Enhancement (Increased rate and extent of fluorescence) |
| Nocodazole | Strong Inhibition (Minimal increase in fluorescence) |
| Vehicle (DMSO) | Normal Polymerization (Sigmoidal increase in fluorescence) |
dot graph TD { A[Start] --> B[Prepare Reagents and Compound Dilutions]; B --> C[Set up Assay Plate with Controls and Test Compound]; C --> D[Prepare Tubulin/DAPI Mix]; D --> E[Add Tubulin/DAPI Mix to Wells]; E --> F[Incubate at 37°C and Measure Fluorescence over Time]; F --> G[Data Analysis]; G --> H[Plot Fluorescence vs. Time]; G --> I[Calculate Vmax and % Inhibition]; I --> J[Determine IC50]; J --> K[End]; }
Potential Mechanism of Action and Signaling Pathway
Inhibition of tubulin polymerization by compounds binding to the colchicine site on β-tubulin disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle at the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.
dot graph TD { A[this compound] --> B[Binds to Colchicine Site on β-Tubulin]; B --> C[Inhibition of Tubulin Polymerization]; C --> D[Disruption of Microtubule Dynamics]; D --> E[Mitotic Spindle Malformation]; E --> F[Cell Cycle Arrest at G2/M Phase]; F --> G[Activation of Apoptotic Pathway]; G --> H[Cell Death]; }
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthesis is straightforward, and its biological activity can be readily assessed using established in vitro assays. The strategic incorporation of fluorine atoms is likely to confer favorable drug-like properties. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this versatile chemical scaffold in their drug discovery endeavors.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
- Kode, N. R., Vanden Eynde, J. J., Mayence, A., Wang, G., & Huang, T. L. (2013). Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. Molecules, 18(9), 11250–11263.
- Lakshminarayana, N., Gilmore, J., & Harran, P. G. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(39), 3541–3544.
- Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. 22(5), 856 - 864.
- Moodie, E. D., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (117), 54722.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
- Stanislav, O., & Viktor, K. (2000).
- Telvekar, V. N. (2016). Syntheses and Applications of Malonamide Derivatives – A Minireview. Journal of Chemical Sciences, 128(1), 3-10.
- Wan Mohd Tajuddin, W. N. B., et al. (2021). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887.
- Gelin, M., et al. (2010). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Cell Biology, 95, 23-39.
Sources
High-throughput screening of "N,N'-bis(4-fluorophenyl)propanediamide" analogs
Topic: High-Throughput Screening of N,N'-bis(4-fluorophenyl)propanediamide Analogs for Novel Gamma-Secretase Modulators
Audience: Researchers, scientists, and drug development professionals in neurodegenerative disease and drug discovery.
Introduction: A New Chemical Scaffold for Alzheimer's Disease Therapeutics
Alzheimer's disease (AD) presents a staggering global health challenge, and the amyloid cascade hypothesis remains a cornerstone of therapeutic research.[1] This hypothesis posits that the accumulation of the amyloid-beta 42 (Aβ42) peptide in the brain is a primary event in AD pathogenesis. Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. While early efforts focused on potent inhibitors of γ-secretase, this approach often led to mechanism-based toxicities due to the enzyme's role in processing other critical substrates, most notably Notch.[2]
A more refined and promising strategy is the development of Gamma-Secretase Modulators (GSMs) .[1] Unlike inhibitors that block the enzyme's active site, GSMs allosterically modulate γ-secretase activity to shift APP processing away from the production of the highly amyloidogenic Aβ42 towards shorter, less aggregation-prone Aβ peptides (e.g., Aβ38).[2] This selective modulation preserves essential γ-secretase functions, offering a potentially safer therapeutic window.
The this compound core represents a versatile and synthetically accessible scaffold. While its direct biological activity is not extensively characterized, its structure—a central linker flanked by two substituted phenyl rings—is reminiscent of scaffolds found in other neurologically active agents. This application note details a comprehensive high-throughput screening (HTS) campaign designed to explore an analog library of this scaffold to identify novel, potent, and selective GSMs for the treatment of Alzheimer's disease.
The HTS Campaign: Logic and Workflow
The primary objective is to identify compounds that selectively reduce the secretion of Aβ42 from cells expressing human APP. The campaign is designed as a multi-stage funnel, beginning with a high-density primary screen to identify initial "hits," followed by a rigorous series of secondary and counter-assays to confirm activity, determine potency, and eliminate artifacts or cytotoxic compounds. This self-validating workflow ensures that resources are focused only on the most promising chemical matter.
Caption: High-throughput screening and hit validation workflow.
Primary HTS Assay: Cell-Based Detection of Aβ42 Modulation
The cornerstone of the campaign is a robust, sensitive, and scalable primary assay. A homogeneous time-resolved fluorescence (HTRF) assay is an ideal choice due to its high signal-to-background ratio, resistance to quenching from colored compounds, and no-wash format, which is highly amenable to automation.[3]
Principle of the Aβ42 HTRF Assay
This assay employs two antibodies specific to the Aβ42 peptide. The first antibody (e.g., a monoclonal antibody recognizing the N-terminus) is labeled with a donor fluorophore (Europium cryptate), and the second antibody (recognizing the C-terminus specific to Aβ42) is labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same Aβ42 peptide in the cell culture supernatant, the donor and acceptor are brought into close proximity. Excitation of the donor results in a non-radiative Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The intensity of this signal is directly proportional to the concentration of Aβ42.
Caption: Simplified APP processing pathways.
Detailed HTS Protocol
1. Materials and Reagents:
- Cell Line: HEK293 cells stably expressing human APP695 (e.g., from ATCC®).
- Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, 400 µg/mL G418.
- Assay Plates: 384-well, low-volume, white, solid-bottom plates (e.g., Corning #3570).
- Compound Plates: 384-well plates containing the this compound analog library, typically dissolved in 100% DMSO.
- HTRF Reagents: Aβ42 HTRF kit (e.g., from Cisbio), containing Eu-labeled donor antibody, d2-labeled acceptor antibody, and lysis buffer.
- Controls:
- Negative Control: DMSO (0.1% final concentration).
- Positive Control: A known reference GSM (e.g., E2012).
- Automation: Automated liquid handler (e.g., Echo acoustic dispenser, Fluent), automated plate incubator, and HTRF-compatible plate reader (e.g., PHERAstar).
2. Experimental Procedure:
- Cell Plating: Using an automated dispenser, seed 15 µL of the HEK293-APP cell suspension (at a density of ~1.5 x 10^5 cells/mL) into each well of the 384-well assay plates. This corresponds to approximately 2,250 cells per well.
- Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.
- Compound Addition:
- Using an acoustic liquid handler like the Labcyte Echo, transfer ~20 nL of compounds from the source plates to the assay plates. This "pinning" method minimizes DMSO concentration.
- The final screening concentration should be 10 µM.
- Ensure each plate contains columns dedicated to negative (DMSO) and positive controls.
- Treatment Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2. This period is critical for APP processing and Aβ42 secretion into the supernatant.
- Reagent Addition & Lysis:
- Prepare the HTRF detection reagents according to the manufacturer's protocol.
- Add 5 µL of the combined HTRF antibody/lysis buffer solution directly to each well. Lysis is necessary to release any intracellular Aβ42 and ensure complete antibody access.
- Final Incubation: Incubate the plates at room temperature for 4 hours, protected from light, to allow for antibody binding and signal development.
- Signal Detection: Read the plates on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
3. Data Analysis and Quality Control:
- Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
- Normalize the data for each plate: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control)).
- Assay Quality Metrics: For an assay to be considered robust and reliable, the following parameters must be met[4]:
- Signal-to-Background (S/B) Ratio: Mean(Ratio_Negative_Control) / Mean(Ratio_Positive_Control). An S/B ratio > 3 is generally acceptable.
- Z'-factor: A measure of statistical effect size that reflects both the dynamic range and data variation. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4]
- Hit Selection: Compounds demonstrating >50% inhibition of the Aβ42 signal are typically selected as primary hits for further investigation.
Hit Confirmation and Counter-Screening Cascade
A primary hit is not a validated lead. A rigorous follow-up cascade is essential to confirm activity and rule out non-specific effects.[5]
1. Dose-Response Analysis:
- Primary hits are re-tested in an 11-point, 1:3 serial dilution (e.g., from 30 µM to 0.5 nM) using the same primary assay protocol.
- This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of compound potency.
2. Orthogonal Assay Confirmation:
- To ensure the observed activity is not an artifact of the HTRF technology (e.g., compound interference with fluorescence), potent hits are tested using a different detection method.
- Protocol: An ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay for Aβ42 is performed on the supernatant of cells treated with the hit compounds. A correlation between the IC50 values from the HTRF and orthogonal assays provides strong confidence in the compound's activity.
3. Cytotoxicity Counter-Screen:
- It is critical to distinguish true GSM activity from Aβ42 reduction due to cell death.
- Protocol: A cell viability assay (e.g., Promega CellTiter-Glo®) is run in parallel with the dose-response experiments. This assay measures ATP levels, a direct indicator of metabolic activity and cell health.
- Interpretation: Compounds are flagged as cytotoxic if their CC50 (half-maximal cytotoxic concentration) is less than 10-fold their Aβ42 IC50. Ideal candidates will show no cytotoxicity at the highest concentrations tested.
4. Selectivity Profiling:
- Aβ Isoform Analysis: To confirm a GSM mechanism, it is crucial to show that while Aβ42 is decreased, other Aβ species, particularly Aβ38, are increased. This can be achieved using specific ELISA or MSD assays for Aβ38 and Aβ40.
- Notch Selectivity: To de-risk for mechanism-based toxicity, hits must be profiled for their effect on Notch processing. This is typically done using a cell line expressing a Notch-dependent reporter gene (e.g., Luciferase). True GSMs should not inhibit Notch signaling.[2]
Data Summary for Prioritized Hits
The data from this cascade should be consolidated to allow for clear comparison and prioritization of hits for medicinal chemistry efforts.
| Compound ID | Primary Screen (% Inh @ 10µM) | Aβ42 HTRF IC50 (nM) | Aβ42 MSD IC50 (nM) | Aβ38 Fold Increase @ 1µM | CellTiter-Glo CC50 (µM) | Notch IC50 (µM) |
| HTS-00123 | 78.2 | 150 | 185 | 2.5-fold | > 30 | > 30 |
| HTS-00456 | 65.5 | 890 | 950 | 1.8-fold | > 30 | > 30 |
| HTS-00789 | 85.1 | 45 | 60 | 3.1-fold | 2.5 | 15 |
| Control | 95.0 | 25 | 30 | 3.5-fold | > 30 | > 30 |
In this example, HTS-00123 would be a high-priority hit due to its good potency, clean orthogonal confirmation, desired Aβ38 increase, and excellent safety window (>200x). HTS-00789 would be de-prioritized due to significant cytotoxicity.
Conclusion
This application note outlines a robust, industry-standard HTS campaign for the discovery of novel gamma-secretase modulators based on the this compound scaffold. By integrating a highly sensitive primary assay with a comprehensive cascade of confirmation and counter-assays, this workflow provides a self-validating system to identify and prioritize potent and selective hits. The causality-driven approach—from initial hypothesis to orthogonal validation and selectivity profiling—ensures the generation of high-quality chemical matter worthy of advancement into lead optimization programs for the development of next-generation Alzheimer's disease therapeutics.
References
- Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
-
Knorr, M., et al. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank. [Link]
-
Asati, V., et al. (2020). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
Kühhorn, J., et al. (2023). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules. [Link]
-
An, W. F., & Tolliday, N. (2010). High-throughput screening assays for the identification of chemical probes. ResearchGate. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. Molecules. [Link]
-
Vanover, K. E., et al. (2008). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Knorr, M., et al. (2024). Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). ResearchGate. [Link]
-
Söderberg, C., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]
-
den Brave, F., et al. (2024). An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. ChemBioChem. [Link]
-
Weber, L., et al. (2021). Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein processing. Alzheimer's & Dementia: Translational Research & Clinical Interventions. [Link]
-
Wang, L. F., et al. (2009). Development of a high-throughput assay for screening of gamma-secretase inhibitor with endogenous human, mouse or Drosophila gamma-secretase. Molecules. [Link]
Sources
- 1. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. High-Throughput Screening - Enamine [enamine.net]
- 4. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening (HTS). Biological screening. [chemdiv.com]
Troubleshooting & Optimization
Side product formation in propanediamide synthesis and mitigation strategies
Propanediamide Synthesis Technical Support Center
Welcome to the technical support center for propanediamide (malonamide) synthesis. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and mitigate common side product formation issues encountered during synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview: Common Routes
Propanediamide is a versatile building block, but its synthesis requires careful control to prevent impurities. The two most common laboratory and industrial synthetic routes are:
-
Ammonolysis of Malonic Esters: Typically, diethyl malonate is reacted with a source of ammonia (e.g., aqueous or alcoholic ammonia) under heat and pressure. This is a robust and common method.
-
Controlled Hydrolysis of Malononitrile: Malononitrile is hydrolyzed under carefully controlled acidic or basic conditions to yield propanediamide.[1] This route can be efficient but is sensitive to reaction conditions.
The following guide will address issues arising from these primary methods.
Q1: My yield is low and I've isolated a significant amount of an intermediate, 3-amino-3-oxopropanamide (the mono-amide). Why isn't the reaction going to completion?
This is the most common issue in the ammonolysis of dialkyl malonates. The formation of the mono-amide intermediate is kinetically faster than the formation of the final propanediamide.
Causality & Mechanism: The reaction proceeds in two sequential nucleophilic acyl substitution steps. After the first molecule of ammonia reacts with the diester to form the mono-amide, the electron-donating character of the newly formed amide group deactivates the second ester group. This makes the second carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by another ammonia molecule, slowing down the second step of the reaction.
Mitigation Strategies:
-
Increase Ammonia Concentration: Use a large excess of concentrated ammonia (e.g., 28-30% aqueous ammonia or a saturated solution of ammonia in an alcohol like methanol). This drives the reaction equilibrium toward the diamide product according to Le Châtelier's principle.
-
Elevate Temperature and Pressure: The reaction is often performed in a sealed pressure vessel or autoclave. Increasing the temperature (typically to 100-150°C) provides the necessary activation energy for the second, slower substitution. The sealed vessel maintains a high concentration of ammonia and prevents its loss from the reaction mixture.
-
Extended Reaction Time: Due to the slower second step, ensure the reaction is allowed to proceed for a sufficient duration (often 12-24 hours). Monitor the reaction progress by TLC or LC-MS if possible.
dot```dot graph Ammonolysis_Pathway { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes Start [label="Diethyl Malonate", fillcolor="#F1F3F4"]; Monoamide [label="Intermediate:\n3-ethoxy-3-oxopropanamide\n(Mono-amide)", fillcolor="#FBBC05"]; Product [label="Propanediamide\n(Desired Product)", fillcolor="#34A853"];
// Edges with labels Start -> Monoamide [label="+ NH₃\n(Fast, k₁)", fontcolor="#4285F4"]; Monoamide -> Product [label="+ NH₃\n(Slow, k₂)\nRequires forcing conditions", fontcolor="#EA4335"];
// Graph attributes graph [label="Ammonolysis Reaction Pathway", labelloc=t, fontname="Helvetica"]; }
Caption: A workflow for troubleshooting propanediamide purification.
Experimental Protocols
Protocol 1: Synthesis of Propanediamide from Diethyl Malonate
This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials:
-
Diethyl malonate (1.0 eq)
-
Concentrated Aqueous Ammonia (28-30%, ~20 eq)
-
Ethanol (optional, as co-solvent)
-
High-pressure steel autoclave with stirring mechanism
Procedure:
-
Charge the steel autoclave with diethyl malonate (e.g., 16.0 g, 0.1 mol).
-
Add concentrated aqueous ammonia (e.g., 120 mL, ~2.0 mol). Caution: Work in a well-ventilated fume hood. Ammonia is corrosive and has a pungent odor.
-
(Optional) Add ethanol (e.g., 50 mL) to aid in homogenization if needed.
-
Seal the autoclave according to the manufacturer's instructions. Ensure all fittings are secure.
-
Place the autoclave in a heating mantle or oil bath and begin stirring.
-
Heat the reaction mixture to 120°C. The internal pressure will rise; monitor according to the vessel's specifications.
-
Maintain the temperature and stirring for 18 hours.
-
After 18 hours, turn off the heat and allow the vessel to cool completely to room temperature (overnight is recommended). DO NOT attempt to open the vessel while it is hot or under pressure.
-
Once at room temperature, carefully vent any residual pressure in a fume hood and then open the autoclave.
-
Transfer the resulting solution (which may contain a white precipitate) to a round-bottom flask.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ammonia, water, and ethanol. This will typically result in a white solid or slurry.
-
Proceed with purification (see Protocol 2).
Protocol 2: Purification of Propanediamide by Recrystallization
Materials:
-
Crude Propanediamide
-
Deionized Water
-
Ethanol (95% or absolute)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel)
Procedure:
-
Transfer the crude propanediamide solid to an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask—just enough to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add cold 95% ethanol to the hot aqueous solution while swirling. Continue adding ethanol until the solution becomes cloudy, indicating the onset of precipitation.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified propanediamide crystals in a vacuum oven at 50-60°C to a constant weight.
-
Characterize the final product by melting point (lit. mp 170°C) and NMR to confirm purity.
References
-
ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. Available at: [Link]
-
ResearchGate. (n.d.). One-pot synthesis of malonamide derivatives. Available at: [Link]
-
Wikipedia. (2023). Self-condensation. Available at: [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Available at: [Link]
- Google Patents. (n.d.). Preparation method of diethyl malonate.
- Google Patents. (n.d.). Malononitrile synthesis method.
-
ResearchGate. (2018). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Available at: [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]
-
National Institutes of Health. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Available at: [Link]
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Available at: [Link]
-
YouTube. (2023). ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. Available at: [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. Available at: [Link]
-
Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
-
QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. Available at: [Link]
-
Organic Syntheses. (n.d.). Malononitrile. Available at: [Link]
-
Sci-Hub. (1988). Synthesis and hydrolysis reactions of 3,5-diamino-1,2,6-thiadiazine 1,1-dioxides. Available at: [Link]
-
ResearchGate. (n.d.). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Available at: [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?. Available at: [Link]
-
National Institutes of Health. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Available at: [Link]
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Available at: [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]
-
QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Available at: [Link]
-
ZAGENO. (2020). Plasmid Purification Troubleshooting. Available at: [Link]
-
National Institutes of Health. (n.d.). Malonamide. Available at: [Link]
-
Journal of Beijing University of Chemical Technology. (2011). The mechanism of thermal decomposition of azodicarbonamide and the influence of zinc oxide. Available at: [Link]
-
Journal of the Chemical Society. (1956). The thermal decomposition of oxamide. Available at: [Link]
Sources
"N,N'-bis(4-fluorophenyl)propanediamide" stability issues in DMSO solution
Technical Support Center: N,N'-bis(4-fluorophenyl)propanediamide
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in dimethyl sulfoxide (DMSO) solutions. As Senior Application Scientists, we provide in-depth technical guidance rooted in chemical principles and field-proven practices.
Frequently Asked Questions (FAQs)
Q1: I observed a decrease in the concentration of my this compound stock solution in DMSO over time. What could be the cause?
A significant decrease in the concentration of your compound suggests potential degradation. While this compound is a stable compound, long-term storage in DMSO can present challenges. The most probable cause is hydrolysis of the amide bonds. Although DMSO is an aprotic solvent, it is highly hygroscopic and readily absorbs moisture from the atmosphere. This residual water can lead to slow hydrolysis of the propanediamide, especially if the solution is subjected to multiple freeze-thaw cycles or stored at room temperature for extended periods.[1]
Another possibility, though less common under standard storage conditions, is the reaction of the compound with degradation products of DMSO itself. DMSO can decompose, particularly in the presence of acidic or basic impurities, to form reactive species.
Q2: I see extra peaks in my LC-MS/HPLC analysis of an aged this compound DMSO solution. What are these?
The appearance of new peaks is a strong indicator of degradation. Based on the structure of this compound, the most likely degradation products would result from the hydrolysis of one or both amide bonds. This would lead to the formation of 4-fluoroaniline and malonic acid or its mono- and di-amides.
To confirm the identity of these peaks, a forced degradation study is recommended. By intentionally exposing the compound to stress conditions (e.g., acid, base, heat), you can generate the potential degradation products and compare their chromatographic and mass spectrometric signatures to the unknown peaks in your aged solution.
Q3: What is the recommended way to prepare and store this compound stock solutions in DMSO to ensure stability?
To maximize the stability of your this compound DMSO stock solutions, we recommend the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize water content and other potential contaminants.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments.
-
Aliquot and Store Frozen: If long-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, preferably, at -80°C.
-
Inert Atmosphere: For maximum protection, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials. This will help to prevent the ingress of atmospheric moisture and oxygen.
| Storage Condition | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes water content, reducing the risk of hydrolysis. |
| Temperature | -20°C or -80°C | Low temperatures significantly slow down chemical degradation rates. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents absorption of atmospheric moisture and oxidation. |
Q4: Can the fluorine atoms on the phenyl rings affect the stability of the amide bonds?
The electron-withdrawing nature of the fluorine atoms can have a modest influence on the reactivity of the amide bond. While fluorine is a strong electron-withdrawing group by induction, it is a weak donating group by resonance. In the case of this compound, the fluorine atoms are para to the amide linkage. This substitution can slightly increase the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to nucleophilic attack, such as hydrolysis. However, in a dry aprotic solvent like DMSO, this effect is expected to be minimal. A study on the enol/amide tautomerism of similar compounds showed that in DMSO, the amide form is exclusively favored, suggesting that tautomerization is not a significant stability concern.[2]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays using this compound.
-
Potential Cause: Degradation of the compound leading to a lower effective concentration and the presence of potentially active or interfering degradation products.
-
Troubleshooting Workflow:
Sources
Scaling up the synthesis of "N,N'-bis(4-fluorophenyl)propanediamide" challenges
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of N,N'-bis(4-fluorophenyl)propanediamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to pilot scale. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction with confidence.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is based on common issues reported by researchers in the field.
Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
Low yield is a frequent challenge, often stemming from several factors. Systematically identifying the root cause is critical. The most common culprits are incomplete conversion, competing side reactions, or losses during work-up and purification.
Causality and Mitigation Strategies:
-
Incomplete Conversion: The reaction may not be reaching completion.
-
Reasoning: The reactivity of 4-fluoroaniline is moderate. The direct condensation with malonic acid often requires elevated temperatures to drive off water, but this can also lead to degradation.[1][2] Amide coupling reagents may be deactivated by moisture or be sterically hindered.
-
Solution:
-
If using a coupling reagent: Ensure all reagents and solvents are anhydrous. Reagents like EDC and HBTU are moisture-sensitive.[3][4] Consider increasing the equivalents of the coupling reagent and the amine slightly (e.g., 1.1-1.2 equivalents of amine per carboxylic acid group).
-
If using the acid chloride route: Ensure the complete conversion of malonic acid to malonyl chloride before adding the aniline. Residual acid will not react under these conditions.
-
Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Extending the reaction time or moderately increasing the temperature may be necessary, but watch for the formation of degradation byproducts.
-
-
-
Side Reaction: Mono-Amide Formation: The formation of N-(4-fluorophenyl)-3-oxopropanamide is a common byproduct, leaving unreacted 4-fluoroaniline.
-
Reasoning: This occurs when the second amidation step is significantly slower than the first, often due to stoichiometry issues, poor mixing on a larger scale, or precipitation of the mono-amide intermediate.
-
Solution: Ensure a precise 2:1 molar ratio of 4-fluoroaniline to the malonic acid source. Slow, controlled addition of the coupling agent or malonyl chloride to the mixture of malonic acid and aniline can help maintain a homogenous reaction environment and favor the formation of the bis-amide.
-
-
Side Reaction: Decarboxylation of Malonic Acid:
-
Reasoning: Malonic acid can decarboxylate to acetic acid at temperatures above 80-90 °C.[5] If you are attempting a direct thermal condensation at high temperatures, a significant portion of your starting material may be lost.
-
Solution: Avoid prolonged heating of malonic acid above 80 °C. If a thermal route is necessary, use a high-boiling, inert solvent and equipment that efficiently removes water (e.g., a Dean-Stark apparatus) to keep the reaction temperature as low as possible. The preferred approach is to use a coupling reagent at or below room temperature to circumvent this issue entirely.
-
-
Purification Losses: The product may be lost during the work-up or recrystallization.
-
Reasoning: this compound has moderate solubility in many common organic solvents. During aqueous work-up, emulsions can form. During recrystallization, using an overly effective solvent will result in significant loss of product in the mother liquor.
-
Solution: For work-up, if washing with a basic solution (e.g., sodium bicarbonate) to remove unreacted malonic acid, do so carefully to avoid hydrolysis of the amide product.[1] For recrystallization, perform small-scale solvent screening to find an optimal system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) that provides high recovery of pure crystals.
-
Below is a decision tree to guide your troubleshooting process for low yields.
Caption: Troubleshooting flowchart for diagnosing low yield.
Q2: My final product is difficult to purify. What are the common impurities and the best purification strategy?
Impurity profiles can be complex, but they typically consist of unreacted starting materials or byproducts from the coupling reaction.
Common Impurities & Purification Protocols:
| Impurity | Identification (TLC/¹H NMR) | Removal Strategy |
| 4-Fluoroaniline | Lower Rf than product. Characteristic aromatic signals. | Wash crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the amine. |
| Malonic Acid | Baseline spot on TLC (polar). | Wash with a dilute basic solution (e.g., 5% NaHCO₃). Be cautious as prolonged exposure can hydrolyze the product.[1] |
| Mono-amide | Rf between starting materials and product. | Careful recrystallization or flash column chromatography. The polarity difference is often sufficient for separation. |
| Urea Byproduct | Insoluble white solid (from DCC/DIC). | Filtration is usually sufficient. If some remains dissolved, it can often be removed during recrystallization. |
| HOBt/HOAt | Polar impurities. | Removed by aqueous washes (dilute base followed by water). |
Recommended Purification Protocol (Recrystallization):
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent in which the product is moderately soluble (e.g., ethanol, isopropanol, or ethyl acetate).
-
Hot Filtration: If insoluble impurities (like dicyclohexylurea) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Q3: I am scaling the reaction to >100g and experiencing poor reproducibility and exotherms. How do I address this?
Scaling up introduces challenges related to heat and mass transfer. What works on a 250 mg scale often fails at 250g without modification.
Key Scaling Considerations:
-
Heat Management:
-
Issue: Amide bond formation, especially via acid chlorides or with potent coupling reagents, is exothermic. On a large scale, this heat can accumulate, leading to solvent boiling and increased side reactions or degradation.
-
Solution: Use a jacketed reactor with controlled cooling. More importantly, control the rate of reagent addition. Add the most reactive component (e.g., malonyl chloride or the coupling reagent solution) slowly and sub-surface to the reaction mixture while monitoring the internal temperature.
-
-
Mass Transfer (Mixing):
-
Issue: Inadequate mixing can create "hot spots" of high reagent concentration, leading to the formation of the mono-amide and other byproducts. This is a primary cause of poor reproducibility on a larger scale.
-
Solution: Use an appropriate overhead mechanical stirrer (a magnetic stir bar is insufficient for large, thick slurries). Ensure the impeller design promotes good top-to-bottom turnover of the reaction mixture.
-
-
Solvent Volume and Solids Handling:
-
Issue: The product often precipitates during the reaction. On a large scale, this can create a thick, unmanageable slurry that hinders mixing and heat transfer.
-
Solution: Increase the solvent volume to maintain a stirrable slurry. While this can impact volumetric efficiency, it is often necessary for a successful and safe reaction. Plan for large-scale filtration and washing equipment (e.g., a Nutsche filter) for product isolation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the propanedioyl (malonyl) backbone?
The choice of malonic acid, malonyl chloride, or a malonic ester (like diethyl malonate) has significant implications for reaction conditions, safety, and cost.
| Malonyl Source | Pros | Cons | Best For... |
| Malonic Acid | Inexpensive, stable, easy to handle. | Requires a coupling reagent or high temperatures; risk of decarboxylation with heat.[5] | Lab-scale synthesis where cost is a factor and modern coupling reagents can be used. |
| Malonyl Chloride | Highly reactive, fast reaction times at low temperatures. | Moisture sensitive, corrosive, generates HCl gas, requires a base (e.g., pyridine, Et₃N). | Situations where speed is critical and handling of hazardous reagents is not a concern. |
| Diethyl Malonate | Stable, inexpensive. | Very low reactivity, requires harsh conditions (e.g., heating with sodium ethoxide) to form the anilide, often resulting in low yields.[6] | Generally not recommended for this specific transformation due to low yields and harsh conditions. |
Recommendation: For most applications, starting with malonic acid and using a reliable coupling reagent offers the best balance of safety, efficiency, and control.
Q2: How do I choose the right amide coupling strategy?
There are three main strategies for this amide bond formation. The workflow below illustrates the general process, which can be adapted for each strategy.
Caption: General workflow for the synthesis.
Comparison of Coupling Reagents:
For the malonic acid route, the choice of coupling reagent is the most critical decision.
| Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, EDC (+ HOBt) | Cost-effective, widely used. | DCC produces an insoluble urea byproduct. Can cause racemization in chiral substrates (not an issue here).[7] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered amines. | More expensive, byproducts can be difficult to remove.[4] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very fast, high yielding, low side reactions.[4][7] HATU is extremely effective due to the reactivity of the OAt ester.[4] | Highest cost, byproducts are water-soluble. |
Senior Scientist Recommendation: Start with EDC/HOBt in a solvent like DMF or CH₂Cl₂. This combination is robust, cost-effective, and the water-soluble byproducts are easily removed during work-up, making it highly suitable for scaling. If yields are still low, moving to a more powerful but more expensive reagent like HATU is a logical next step.[3]
Experimental Protocols
Protocol 1: Synthesis using EDC/HOBt Coupling
This protocol is a reliable starting point for lab-scale synthesis.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add malonic acid (1.0 eq), 4-fluoroaniline (2.1 eq), and 1-hydroxybenzotriazole (HOBt) (2.2 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reagents (approx. 5-10 mL per gram of malonic acid). Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.2 eq) portion-wise over 20 minutes, keeping the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (e.g., 50% Ethyl Acetate/Hexane).
-
Quenching & Work-up: Pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract with ethyl acetate.
-
Washing: Wash the organic layer (or the redissolved precipitate) sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).
References
-
Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. Synthetic Communications, 35(15), 2085-2090. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. (While this is a general reference, the principles of coupling reagents discussed are universally applicable). [Link]
-
Gowda, B. T., et al. (2010). N,N′-Bis(2-chlorophenyl)propanediamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3038. [Link]
- Klose, J., et al. (1999). Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec. Coupling Reagents. (A technical overview of different classes of coupling reagents used in synthesis). [Link]
-
Papamichael, C., & Vourloumis, D. (2022). Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. Fermentation, 8(11), 633. [Link]
-
Beaver, D. J., et al. (1957). Malonic Acid Bis-(3,4-dichloroanilide). Journal of the American Chemical Society, 79(5), 1236-1245. (This historical reference is cited in patent literature regarding the challenges of direct condensation). [Link]
-
Organic-Reaction.com. Coupling Reagents in Amide Synthesis. (Provides example protocols for various coupling reagents). [Link]
Sources
- 1. N,N′-Bis(2-chlorophenyl)propanediamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPH05148206A - Preparation of monoester-monoamide, monoacid- monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Crystallization of N,N'-bis(4-fluorophenyl)propanediamide
Prepared by: Senior Application Scientist, Advanced Materials Division
Welcome to the technical support center for N,N'-bis(4-fluorophenyl)propanediamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the crystallization of this compound. As a molecule with two amide linkages and two fluorophenyl groups, its crystallization behavior is governed by a balance of strong hydrogen bonding capabilities and π–π stacking interactions, which can sometimes lead to purification and isolation difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, explaining the causality behind each experimental choice to empower you to solve even the most stubborn crystallization problems.
Troubleshooting Guide: Overcoming Common Crystallization Hurdles
Poor crystallization is a frequent bottleneck in chemical synthesis and purification. The following section is structured as a series of common problems. Identify the issue you are facing and explore the potential causes and detailed solutions.
Problem 1: No Crystals Form Upon Cooling
You've dissolved your crude this compound in a hot solvent, but upon cooling, the solution remains clear with no precipitate.
This issue almost always points to one of two culprits: excessive solvent use, resulting in a solution that is too dilute to become supersaturated upon cooling, or the selection of an inappropriate solvent.[1]
-
Induce Nucleation:
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
-
Increase Concentration:
-
If nucleation induction fails, your solution is likely too dilute.[1] Gently reheat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off.[1]
-
Protocol: Reheat the flask on a hot plate in a fume hood. Boil the solution to reduce the volume by 10-15%. Allow the solution to cool slowly again. Repeat if necessary, but be cautious not to over-concentrate, which can cause the product to "crash out" with impurities.[2]
-
-
Re-evaluate Solvent Choice:
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If your compound remains stubbornly in solution even after concentration, the solvent is likely too good.[3] You will need to perform a new solvent screen.
-
Troubleshooting Workflow for Crystallization Failure
Here is a logical workflow to follow when encountering crystallization difficulties.
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Upon cooling, your compound separates as a liquid layer (an oil) rather than forming solid crystals.
Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture).[1] This is often caused by using a solvent that is too nonpolar, a solution that is too concentrated, or cooling the solution too quickly.
-
Adjust Solvent and Concentration:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount (10-20% of the total volume) of additional hot solvent to make the solution slightly more dilute.[1] This lowers the saturation temperature.
-
Allow the solution to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is critical for forming an ordered crystal lattice.[4]
-
-
Employ a Two-Solvent System (Solvent/Anti-Solvent):
-
This is a highly effective technique when a single solvent fails.[5] The goal is to find a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[2]
-
Protocol:
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow this finely balanced saturated solution to cool slowly and undisturbed.
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvents should I screen for crystallizing this compound?
A1: The choice of solvent is the most critical factor.[3] Given the molecule's structure—aromatic rings and amide groups capable of hydrogen bonding—a solvent screen should include polar protic, polar aprotic, and nonpolar options. A good starting point is to test solubility in small amounts (~10 mg of compound in 0.5 mL of solvent) at room temperature and upon heating.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity (Index) | Rationale for this compound |
| Polar Protic | Ethanol | 78 | 5.2 | Can form H-bonds with the amide groups. Often a good choice for recrystallization. |
| Isopropanol | 82 | 4.3 | Similar to ethanol, but lower polarity may improve crystal formation. | |
| Polar Aprotic | Acetone | 56 | 5.1 | Good solvent power; often used in anti-solvent pairs with hexanes.[6] |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent that is excellent for many organic compounds. | |
| Acetonitrile | 82 | 6.2 | High polarity, may be too good of a solvent unless used in a binary system. | |
| Nonpolar | Toluene | 111 | 2.4 | π-π stacking with the fluorophenyl rings can influence solubility. |
| Mixed Systems | Toluene/Hexane | Variable | Variable | A common pair where hexane acts as the anti-solvent.[5] |
| Ethanol/Water | Variable | Variable | Water acts as a potent anti-solvent for moderately polar organic molecules.[5] |
Q2: My crystals are very small and needle-like. How can I get larger, higher-quality crystals?
A2: The formation of small or needle-like crystals typically indicates rapid nucleation and growth, which can trap solvent and impurities. To obtain larger crystals, you must slow down the crystallization process.[4]
-
Ensure Slow Cooling: This is the most important principle. A slower cooling rate reduces the level of supersaturation, allowing fewer nucleation sites to form and giving existing crystals more time to grow larger.
-
Use a More Dilute Solution: While counterintuitive, starting with a slightly less concentrated saturated solution can promote the growth of larger, more perfect crystals.
-
Try Advanced Methods: Techniques like vapor diffusion or solvent layering are designed for slow, controlled crystallization and are excellent for growing high-quality single crystals suitable for X-ray diffraction.[7]
Solvent-Antisolvent Layering Technique
This method creates a very gradual change in solvent composition, promoting slow crystal growth.
Caption: Diagram of the solvent/anti-solvent layering method for slow crystallization.
Q3: Could polymorphism be affecting my crystallization?
A3: Yes, this is a distinct possibility. Polymorphism is the ability of a compound to exist in more than one crystal form.[8] These different forms can have different solubilities and stabilities. It is possible that you are isolating a less stable, "metastable" polymorph that is more difficult to crystallize. Propanediamide derivatives are known to exhibit polymorphism.[9][10] Experimenting with different solvents and cooling rates can sometimes selectively produce a more stable, and often more easily crystallized, polymorph.[8]
Q4: How do I confirm the purity and identity of my final crystals?
A4: Visual inspection is not sufficient. A combination of analytical techniques is required to characterize your material thoroughly.[11]
-
Melting Point: A sharp melting point indicates high purity. A broad melting range suggests the presence of impurities or multiple polymorphs.
-
Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): Confirms the chemical structure and the absence of solvent or starting material impurities.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph).[12] Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Can be used to identify melting points, phase transitions between polymorphs, and assess thermal stability.[12]
By systematically applying these troubleshooting principles and analytical techniques, you can overcome the challenges associated with the crystallization of this compound and obtain a pure, crystalline final product.
References
-
Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. Synthetic Communications, 35(15), 2085–2090. [Link]
-
Salhi, S., Kanzari-Mnallah, D., Jourdain, I., Knorr, M., Strohmann, C., Kirchhoff, J.-L., Mrabet, H., & Ben Akacha, A. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank, 2024(4), M1926. [Link]
-
Jansens, P. J., de la Rosa, V. R., Linden, H., van de Velde, M., & Van den Mooter, G. (2022). Factors Influencing the Crystallization-Onset Time of Metastable ASDs. Pharmaceutics, 14(2), 244. [Link]
-
Kálai, T., & Kálmán, A. (2010). Two polymorphs of N,N′-diphenyl-2-[1-(propylamino)ethylidene]propanediamide. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o495–o498. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]
-
Raza, A., Kaialy, W., & Nokhodchi, A. (2015). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 15(7), 3383–3389. [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
-
Crystallization and melting behaviors of maleic anhydride grafted poly(propylene) nucleated by an aryl amide derivative. (2015). ResearchGate. [Link]
-
Kálai, T., & Kálmán, A. (2010). Two polymorphs of N,N′-diphenyl-2-[1-(propylamino)ethylidene]propanediamide. Acta Crystallographica Section C, 66(10), o495-o498. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1501–1505. [Link]
-
Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. (2024). Preprints.org. [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2021). ResearchGate. [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (2023). International Journal of Exploring Emerging Trends in Engineering (IJEETE), 2(4), 1-10. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. [Link]
-
Polymorphism in N,N′-dialkyl-naphthalene diimides. (2015). Journal of Materials Chemistry C, 3(14), 3469–3476. [Link]
-
Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). (2024). ResearchGate. [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
-
Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. (2023). RSC Advances, 13(41), 28938–28947. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2024). International Journal of Molecular Sciences, 27(1), 1008. [Link]
-
What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]
-
Recrystallization. (n.d.). University of California, Irvine. [Link]
-
Chemical and Materials Characterization Techniques and Services. (n.d.). Triclinic Labs. [Link]
-
N,N′-Bis(2-chlorophenyl)propanediamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o3038. [Link]
-
Recrystallization I. (n.d.). Macalester College. [Link]
-
Structure evolution upon heating and cooling and its effects on nucleation performance: A review on aromatic amide β-nucleating agents for isotactic polypropylene. (2020). Journal of Applied Polymer Science, 137(45), 49352. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
4 Analytical techniques for studying and characterizing polymorphs. (2005). Oxford Academic. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(7), 2415-2436. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Home Page [chem.ualberta.ca]
- 3. unifr.ch [unifr.ch]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two polymorphs of N,N′-diphenyl-2-[1-(propylamino)ethylidene]propanediamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijoeete.com [ijoeete.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to Validating the In Vitro Anticancer Activity of N,N'-bis(4-fluorophenyl)propanediamide
This guide provides a detailed framework for the in vitro validation of the novel compound, N,N'-bis(4-fluorophenyl)propanediamide, as a potential anticancer agent. While direct experimental data on this specific molecule is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its evaluation. The experimental design, protocols, and comparisons are based on established methodologies in preclinical drug discovery and the known activities of structurally related fluorophenyl derivatives, which have shown promise in targeting cancer-related pathways[1][2][3].
The central hypothesis of this guide is that this compound exhibits cytotoxic effects on cancer cell lines, potentially through the inhibition of a key signaling pathway involved in cell proliferation and survival. This guide will walk researchers through the necessary steps to test this hypothesis, from initial cytotoxicity screening to more detailed mechanistic studies.
Section 1: Initial Validation: Assessing General Cytotoxicity
The first step in evaluating any potential anticancer compound is to determine its effect on cell viability. This provides a broad understanding of its potency and selectivity. We will employ a standard colorimetric assay, the MTT assay, to quantify the metabolic activity of cells, which serves as an indicator of cell viability[4][5].
Comparative Compounds
To contextualize the activity of this compound, its performance will be compared against a well-established chemotherapeutic agent and a negative control:
-
Doxorubicin: A widely used chemotherapy drug with a known mechanism of action (DNA intercalation and topoisomerase II inhibition). It will serve as the positive control.
-
Vehicle Control (DMSO): The solvent used to dissolve the test compounds. This will serve as the negative control to ensure that the observed effects are not due to the solvent.
Experimental Workflow: Cytotoxicity Screening
The overall workflow for the initial cytotoxicity screening is depicted below.
Caption: Workflow for assessing the cytotoxicity of this compound.
Detailed Protocol: MTT Assay
This protocol is adapted from standard procedures for MTT assays[4][5].
Materials:
-
Selected cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound, Doxorubicin
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with Doxorubicin as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Anticipated Data and Interpretation
The results of the MTT assay can be summarized in a table comparing the IC50 values of this compound and Doxorubicin across different cell lines.
| Compound | Cell Line | IC50 (µM) - Hypothetical |
| This compound | MCF-7 (Cancer) | 15.2 |
| A549 (Cancer) | 22.5 | |
| MCF-10A (Non-cancerous) | > 100 | |
| Doxorubicin | MCF-7 (Cancer) | 0.8 |
| A549 (Cancer) | 1.2 | |
| MCF-10A (Non-cancerous) | 5.4 |
A lower IC50 value indicates greater potency. A significantly higher IC50 value in the non-cancerous cell line compared to the cancer cell lines would suggest some level of cancer cell selectivity, which is a desirable characteristic for a potential therapeutic agent.
Section 2: Elucidating the Mechanism of Action
Assuming this compound shows promising cytotoxicity, the next logical step is to investigate its mechanism of action. Based on the activities of other novel small molecules in cancer, we will hypothesize that it may act as a kinase inhibitor or an inhibitor of protein-protein interactions, both of which are critical for cancer cell signaling[2][6][7].
Proposed Target Pathway: The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
This guide provides a comprehensive framework for assessing the selectivity of the novel compound, N,N'-bis(4-fluorophenyl)propanediamide. In the landscape of drug discovery, establishing a molecule's specificity for its intended target is as critical as demonstrating its efficacy.[1][2][3] Off-target interactions can lead to unforeseen side effects, complicating the therapeutic profile of a promising candidate.[4] Therefore, a rigorous cross-reactivity profiling campaign is an indispensable component of preclinical drug development.
Due to the limited publicly available data on the specific biological targets of this compound, this guide will proceed with a scientifically informed hypothesis. Based on the common appearance of the bis(4-fluorophenyl) motif in bioactive molecules, we will hypothesize that this compound is a potent antagonist of a novel, hypothetical G-protein coupled receptor (GPCR), which we will term the Fluorophenyl Receptor 1 (FPR1) . This guide will serve as a detailed template for executing a selectivity assessment against a panel of related and unrelated biological targets.
The Primary Target: Fluorophenyl Receptor 1 (FPR1)
For the purpose of this guide, we define FPR1 as a Gq-coupled GPCR. Upon activation by its endogenous ligand, FPR1 initiates a signaling cascade via the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This calcium mobilization serves as a measurable downstream signal of receptor activation.
Below is a diagram illustrating the proposed signaling pathway of FPR1.
Caption: Proposed signaling pathway of the hypothetical Gq-coupled receptor, FPR1.
Cross-Reactivity Target Panel
A robust cross-reactivity panel should include targets that are structurally related to the primary target, as well as a selection of unrelated targets representing different protein families that are commonly associated with off-target effects.
| Target Class | Specific Target | Rationale for Inclusion |
| Related GPCRs | FPR2 (hypothetical) | To assess selectivity within the same receptor family. |
| Adrenergic Receptor α1 | A Gq-coupled receptor to assess selectivity against other receptors with the same signaling mechanism. | |
| Muscarinic Receptor M1 | Another Gq-coupled receptor, important for assessing potential neurological side effects. | |
| Dopamine Receptor D2 | A Gi-coupled receptor; the bis-phenyl motif is present in some dopamine receptor ligands. | |
| Ion Channel | hERG Potassium Channel | A critical off-target to assess potential cardiac toxicity. |
| Enzyme | Cyclooxygenase-2 (COX-2) | A key enzyme in inflammation; promiscuous binding to enzymes is a common liability. |
| Aurora Kinase B (AURKB) | To evaluate potential anti-proliferative off-target effects.[5] |
Experimental Workflows and Protocols
The following section details the experimental protocols for determining the potency and selectivity of this compound.
Experimental Workflow Diagram
Caption: Workflow for the cross-reactivity profiling of a novel compound.
Protocol 1: Primary Functional Assay - Calcium Flux Assay for FPR1
This assay measures the ability of this compound to inhibit the calcium mobilization induced by the endogenous ligand of FPR1.
Materials:
-
HEK293 cells stably expressing FPR1.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
FPR1 endogenous ligand.
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation:
-
Plate FPR1-expressing HEK293 cells in 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove cell culture medium and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the wells and incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the FPR1 endogenous ligand at a concentration that elicits a submaximal response (EC80).
-
Continue to measure fluorescence for 60-90 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay for FPR1
This assay quantifies the affinity of this compound for FPR1 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes prepared from cells overexpressing FPR1.
-
Radiolabeled FPR1 antagonist (e.g., [³H]-Compound Y).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
This compound.
-
Non-specific binding control (a high concentration of a non-radiolabeled FPR1 ligand).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the FPR1-expressing cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-radiolabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Analysis
The following table presents hypothetical data for this compound, illustrating how its selectivity profile would be summarized.
| Target | Assay Type | IC50 / Ki (nM) | Selectivity Index (vs. FPR1) |
| FPR1 | Calcium Flux (IC50) | 15 | - |
| FPR1 | Binding Assay (Ki) | 12 | - |
| FPR2 | Calcium Flux (IC50) | 1,500 | 100x |
| Adrenergic Receptor α1 | Calcium Flux (IC50) | >10,000 | >667x |
| Muscarinic Receptor M1 | Calcium Flux (IC50) | 8,500 | 567x |
| Dopamine Receptor D2 | cAMP Assay (IC50) | >10,000 | >667x |
| hERG Potassium Channel | Patch Clamp (IC50) | >20,000 | >1,333x |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition (IC50) | >15,000 | >1,000x |
| Aurora Kinase B (AURKB) | Kinase Inhibition (IC50) | >10,000 | >667x |
Interpretation:
The hypothetical data demonstrate that this compound is a potent inhibitor of FPR1 with an IC50 of 15 nM in a functional assay and a Ki of 12 nM in a binding assay. The compound exhibits a high degree of selectivity for FPR1 over other related and unrelated targets. The selectivity index, calculated as the ratio of the off-target IC50/Ki to the primary target IC50/Ki, is over 100-fold for all tested targets. This clean selectivity profile suggests a lower likelihood of off-target mediated side effects and supports its further development as a selective FPR1 antagonist.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the cross-reactivity profiling of this compound, based on the hypothesis that it is a selective antagonist of the novel GPCR, FPR1. The provided protocols for functional and binding assays, along with the structured presentation of comparative data, offer a clear roadmap for researchers in drug discovery. By adhering to such a systematic evaluation of selectivity, the scientific community can more effectively identify and advance therapeutic candidates with a higher probability of success in clinical development.
References
-
Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide) . MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists . MDPI. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile . PubMed Central. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor . PubMed. [Link]
-
N,N′-Bis(2-chlorophenyl)propanediamide . PubMed Central. [Link]
-
Understanding Drug Selectivity: A Computational Perspective . Aganitha AI Inc. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay . PubMed. [Link]
-
Assay setup for competitive binding measurements . NanoTemper Technologies. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity . Eurofins Discovery. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . Frontiers in Pharmacology. [Link]
-
Mechanism of Action Assays for Enzymes . NCBI Bookshelf. [Link]
-
Selectivity Definition - Intro to Pharmacology Key Term . Fiveable. [Link]
-
Improving Selectivity in Drug Design . AZoLifeSciences. [Link]
Sources
- 1. aganitha.ai [aganitha.ai]
- 2. fiveable.me [fiveable.me]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of "N,N'-bis(4-fluorophenyl)propanediamide" in different cancer cell lines
In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anti-cancer activity is a paramount objective. This guide provides an in-depth comparative analysis of the efficacy of 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD), a novel therapeutic agent, across various pancreatic cancer cell lines. We will delve into its mechanism of action, present comparative experimental data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for evaluating this promising compound.
Introduction to DiFiD: A Novel Anti-Cancer Agent
DiFiD is a novel synthetic compound that has demonstrated significant potential in inhibiting the growth of pancreatic cancer cells.[1] Pancreatic cancer is a notoriously aggressive malignancy with limited therapeutic options, making the development of new, effective agents a critical area of research. DiFiD has emerged as a promising candidate due to its ability to induce cell cycle arrest and apoptosis in pancreatic cancer cells, as well as its anti-angiogenic properties.[1] This guide will explore the experimental evidence supporting these claims and compare its efficacy to other therapeutic strategies.
Mechanism of Action: Targeting the Notch Signaling Pathway
A key aspect of DiFiD's anti-cancer activity lies in its ability to modulate the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer.[1]
DiFiD has been shown to reduce the activation of Notch-1, leading to a decrease in the expression of its downstream target, Hes-1.[1] This inhibitory effect is achieved through the downregulation of the Notch ligand Jagged1 and essential components of the γ-secretase complex, Presenilin-1 and Nicastrin.[1] The consequence of this pathway inhibition is a halt in the proliferative signals that drive pancreatic cancer growth. Ectopic expression of the Notch Intracellular Domain (NICD) has been shown to rescue cells from DiFiD-mediated growth suppression, confirming the central role of the Notch pathway in its mechanism of action.[1]
Caption: DiFiD's mechanism of action targeting the Notch signaling pathway.
Comparative Efficacy in Pancreatic Cancer Cell Lines
The cytotoxic and anti-proliferative effects of DiFiD have been evaluated in various human and mouse pancreatic cancer cell lines. The following table summarizes the reported efficacy, highlighting its potent activity.
| Cell Line | Cancer Type | Key Efficacy Data | Reference |
| MiaPaCa-2 | Human Pancreatic Cancer | Potent induction of apoptosis at 1 µM. | [1] |
| BxPC-3 | Human Pancreatic Cancer | Inhibition of proliferation and induction of apoptosis. | [1] |
| Panc-1 | Human Pancreatic Cancer | Inhibition of proliferation. | [1] |
| Pan02 | Mouse Pancreatic Cancer | Inhibition of proliferation. | [1] |
Key Findings:
-
Potent Apoptosis Induction: DiFiD is a potent inducer of apoptosis in pancreatic cancer cells, with significant activity observed at a concentration as low as 1 µM.[1] This is evidenced by the increased activity of caspase-3/7, key executioner caspases in the apoptotic cascade.[1]
-
Cell Cycle Arrest: Cell cycle analysis has revealed that DiFiD induces a G2/M phase arrest in pancreatic cancer cells.[1] This is accompanied by a decrease in the expression of cell cycle regulatory proteins Cyclin A1 and D1, and an upregulation of the cyclin-dependent kinase inhibitor p21WAF1.[1]
-
In Vivo Efficacy: In preclinical xenograft models of pancreatic cancer, intraperitoneal administration of DiFiD significantly suppressed tumor growth.[1] Furthermore, a reduction in CD31 positive blood vessels was observed, indicating an anti-angiogenic effect.[1]
Comparison with Alternative Compounds
While DiFiD shows significant promise, it is important to consider its profile in the context of other anti-cancer agents, particularly those with similar chemical scaffolds or mechanisms of action.
| Compound Class | Example(s) | Mechanism of Action | Relevance for Comparison |
| Phenylacetamide Derivatives | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Cytotoxic against various cancer cell lines, including prostate cancer.[2] | These compounds share the fluorophenyl moiety and demonstrate the broad potential of this chemical feature in anti-cancer drug design. |
| Diarylpentanoids (DAPs) | Curcumin analogs (e.g., GO-Y030, EF24) | Inhibit multiple signaling pathways including NF-κB and PI3K/Akt.[3] | DAPs are another class of natural product-inspired compounds with broad anti-cancer activity, offering a benchmark for potency and pathway selectivity. |
| 1,3,4-Thiadiazole Derivatives | Fluorophenyl-substituted 1,3,4-thiadiazoles | Proposed to act as aromatase inhibitors in estrogen-dependent breast cancer.[4] | This class highlights how fluorophenyl substitutions can be used to target specific enzymatic activities in cancer cells. |
| Ethylenediamine Derivatives | N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | Induce cell cycle arrest and loss of mitochondrial membrane potential.[5] | These compounds demonstrate that the core diamine structure can also be a scaffold for potent cytotoxic agents. |
The diverse mechanisms of these related compounds underscore the importance of detailed mechanistic studies, like those performed for DiFiD, to understand the specific cellular pathways being targeted.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Proliferation (Hexosaminidase) Assay
This colorimetric assay measures cell viability based on the activity of the lysosomal enzyme N-acetyl-β-D-glucosaminidase.
Workflow:
Caption: Workflow for the hexosaminidase-based cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., MiaPaCa-2, BxPC-3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DiFiD in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Substrate Addition: Prepare a lysis buffer containing a detergent (e.g., Triton X-100) and the hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). Add this solution to each well.
-
Color Development: Incubate the plate at 37°C until a visible color change occurs.
-
Absorbance Reading: Stop the reaction by adding a stop solution (e.g., glycine-carbonate buffer) and read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Caspase-3/7) Assay
This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases activated during apoptosis.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell proliferation assay protocol.
-
Incubation: Incubate the cells with DiFiD for a period sufficient to induce apoptosis (e.g., 24 hours).
-
Reagent Addition: Add the caspase-3/7 reagent, which contains a pro-luminescent or pro-fluorescent substrate for caspase-3/7, to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase activity and signal generation.
-
Signal Detection: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (if necessary) and express the results as a fold-change in caspase activity compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This technique uses fluorescent DNA-binding dyes to quantify the DNA content of individual cells, allowing for the determination of the cell cycle phase distribution.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells in larger format vessels (e.g., 6-well plates) and treat with DiFiD at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
DiFiD represents a promising novel therapeutic agent for pancreatic cancer, exhibiting potent anti-proliferative and pro-apoptotic activity both in vitro and in vivo.[1] Its well-defined mechanism of action, centered on the inhibition of the Notch signaling pathway, provides a strong rationale for its further development. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into DiFiD and other related compounds, with the ultimate goal of advancing the treatment of pancreatic and other aggressive cancers.
References
- 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - NIH.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed.
- Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - MDPI.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - NIH.
- Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed.
Sources
- 1. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells [mdpi.com]
- 4. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Fluorine in Drug Discovery: A Comparative Analysis
Introduction: The Strategic Value of a Single Atom
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Its introduction into drug candidates is not a matter of arbitrary substitution but a strategic decision rooted in its unique and powerful physicochemical properties.[3] While structurally similar to hydrogen in size, its extreme electronegativity, the strength of the carbon-fluorine (C-F) bond, and its low polarizability grant it the power to fundamentally alter a molecule's behavior in a biological system.[2][3]
This guide provides a comparative analysis of fluorinated versus non-fluorinated compounds, moving beyond theoretical benefits to present the underlying mechanisms, supporting experimental data, and the practical workflows used to quantify these effects. We will explore how this "smallest halogen" can be leveraged to overcome common drug discovery challenges, including poor metabolic stability, suboptimal potency, and unfavorable pharmacokinetics.[1][4]
The Multifaceted Influence of Fluorine Substitution
The strategic incorporation of fluorine can dramatically modulate a drug candidate's profile. These effects are not isolated; they are often interconnected, leading to a cascade of improvements in the overall properties of the molecule.
Enhancing Metabolic Stability: Shielding the "Soft Spots"
A primary driver for fluorination is to block metabolic oxidation, a common route of drug clearance mediated by Cytochrome P450 (CYP) enzymes.[3][5][6]
-
The Causality: Aromatic rings and benzylic positions are often metabolic "soft spots," susceptible to hydroxylation by CYP enzymes. By replacing a hydrogen atom at such a position with a fluorine atom, we introduce a C-F bond that is significantly stronger (~485 kJ/mol) than the C-H bond it replaces (~414 kJ/mol).[2][3] This high bond energy makes it energetically unfavorable for CYP enzymes to abstract the atom, effectively shielding the molecule from oxidative metabolism at that site.[5][7]
-
Beyond Bond Strength: While bond strength is a key factor, a more nuanced view considers the electronic effects. Fluorination, particularly polyfluorination, withdraws electron density from an aromatic ring, reducing the energy of its highest occupied molecular orbital (HOMO).[5] This makes the ring less susceptible to electrophilic attack by the active oxygen species of the CYP enzyme, thereby decreasing the rate of metabolism.[5]
Modulating Physicochemical Properties: A Game of Polarity and Ionization
Fluorine's potent inductive effects allow for the fine-tuning of two critical physicochemical parameters: lipophilicity and acidity/basicity (pKa).
-
Lipophilicity (LogP/LogD): This property governs a drug's ability to cross cell membranes. The effect of fluorination is highly context-dependent.[8]
-
Increasing Lipophilicity: A single fluorine substitution on an aromatic ring or an aliphatic chain often increases lipophilicity.[9] This can enhance membrane permeability and absorption.[1][4] For example, the addition of a para-trifluoromethyl group to create fluoxetine increased its lipophilicity and CNS penetration.[1][10]
-
Decreasing Lipophilicity: Conversely, fluorination of alkyl groups, especially to form trifluoromethyl groups, can reduce lipophilicity compared to their non-fluorinated, larger alkyl counterparts.[11]
-
The Double-Edged Sword: While improved permeability is often a goal, excessive fluorination can lead to very high lipophilicity, which can result in poor aqueous solubility, non-specific binding, and increased susceptibility to efflux transporters.[1]
-
-
Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.
-
Lowering Basicity: When placed near a basic nitrogen atom (e.g., an amine), fluorine can significantly decrease its basicity by 2-3 pKa units.[1] This lowers the degree of ionization at physiological pH (7.4), leading to a more neutral species that can more readily cross cell membranes, thereby improving oral absorption.[2][9]
-
Increasing Acidity: Similarly, fluorine can increase the acidity of nearby protons, which can be exploited to modulate interactions with target proteins or alter solubility profiles.[6]
-
Optimizing Pharmacodynamics: Binding Affinity and Conformational Control
Fluorination can directly improve a drug's interaction with its biological target, leading to enhanced potency and selectivity.
-
Novel Binding Interactions: The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions within a protein's binding pocket.[3][12] Although individual fluorine bonds are modest in strength, their cumulative effect can be significant for overall binding affinity.[13][14]
-
Conformational Control: Fluorine atoms can enforce a specific, bioactive conformation through stereoelectronic effects like the gauche effect.[1] By pre-organizing the molecule into the shape required for optimal binding, the entropic penalty of binding is reduced, leading to higher potency.[9]
Comparative Data: Fluorinated vs. Non-Fluorinated Analogs
The theoretical benefits of fluorination are best illustrated through experimental data from real-world drug discovery programs.
| Drug / Analog Pair | Key Fluorine Moiety | Parameter Measured | Non-Fluorinated Value | Fluorinated Value | Outcome & Citation |
| Empagliflozin Analog | para-Fluoro on phenyl | Metabolic Half-Life (t½) | Short | Significantly Longer | Blocked oxidative hydroxylation, enabling once-daily dosing.[1][10] |
| Ibrutinib Analog | 4-Fluorophenoxy | Binding Affinity (IC₅₀) | Higher (Less Potent) | Lower (More Potent) | Fluorine stabilized interactions in the BTK hydrophobic pocket.[1][10] |
| Fluoxetine Analog | para-Trifluoromethyl | Lipophilicity (LogP) | Lower | Higher | Increased CNS penetration and serotonin transporter binding.[1][10] |
| Ezetimibe Analog | para-Fluorophenyl | Target Binding (NPC1L1) | Weaker | Stronger | Enhanced lipophilicity and target engagement.[1][10] |
Experimental Protocols for Comparative Analysis
To self-validate the effects of fluorination, a series of standardized in vitro assays are essential. The choice of these experiments is driven by the need to quantify the key parameters discussed above.
Diagram: Drug Discovery Workflow for Fluorination Strategy
This diagram illustrates the decision-making process when a metabolic liability is identified in a lead compound.
Caption: Workflow for addressing metabolic liabilities using a fluorination strategy.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes (e.g., human liver microsomes), providing an estimate of its intrinsic clearance.
Rationale: This assay directly tests the hypothesis that fluorination blocks metabolic soft spots. By comparing the half-life (t½) of the fluorinated compound to its non-fluorinated parent, we can quantify the improvement in stability.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound (and its analog) in DMSO.
-
Thaw human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH (cofactor) solution in the same buffer. The cofactor is essential as it provides the reducing equivalents for CYP450 enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add 198 µL of the diluted HLM suspension to each well.
-
Pre-incubate the plate at 37°C for 5 minutes to bring the system to physiological temperature.
-
Initiate the reaction by adding 2 µL of the 10 mM compound stock to achieve a final concentration of 1 µM. Mix gently.
-
Immediately add 10 µL of the NADPH solution to start the metabolic process. For a negative control (T=0), add 10 µL of buffer instead of NADPH.
-
-
Time Points & Quenching:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing an internal standard. This "quenching" step serves two purposes: it precipitates the microsomal proteins to stop all enzymatic activity and the internal standard aids in accurate quantification by LC-MS/MS.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the peak area ratio (compound/internal standard) versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.
-
Protocol 2: Lipophilicity Determination by RP-HPLC
Objective: To measure the distribution coefficient at pH 7.4 (LogD₇.₄), which is a practical measure of lipophilicity for ionizable compounds.
Rationale: This assay provides quantitative data on how fluorination alters a compound's polarity, which is crucial for predicting its absorption and distribution properties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput alternative to the traditional shake-flask method.[15][16][17]
Methodology:
-
System Setup:
-
Use an HPLC system with a C18 column. The C18 stationary phase is non-polar, so more lipophilic compounds will have stronger interactions and thus longer retention times.
-
The mobile phase is a gradient of an aqueous buffer (e.g., ammonium acetate, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a set of 5-7 standard compounds with known LogP or LogD₇.₄ values that span a relevant range.
-
Inject each standard individually and record its retention time (tᵣ).
-
Calculate the retention factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀ , where t₀ is the column dead time (void volume).
-
Generate a calibration curve by plotting the known LogP/LogD values of the standards against their calculated log(k') values.
-
-
Sample Analysis:
-
Prepare the fluorinated and non-fluorinated compounds in a suitable solvent.
-
Inject each compound onto the calibrated HPLC system and record its retention time.
-
-
Data Interpretation:
-
Calculate the log(k') for each test compound.
-
Interpolate the LogD₇.₄ value of the test compounds from the linear regression equation of the calibration curve.
-
Compare the LogD₇.₄ values of the fluorinated and non-fluorinated analogs.
-
Protocol 3: pKa Determination by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of a compound.
Rationale: This measurement is critical for understanding a drug's ionization state at different pH values, which profoundly impacts its solubility, permeability, and target binding. This protocol provides the empirical data to confirm the electronic effects of fluorine substitution.[18][19][20][21]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration.
-
-
Titration Setup:
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).
-
Immerse a calibrated pH electrode into the solution.
-
Use an automated titrator to add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound, or 0.1 M NaOH for an acidic compound).
-
-
Titration Process:
-
Begin the titration, recording the pH of the solution after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the steepest portion of the curve (the equivalence point).
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half of the volume of the equivalence point.
-
Conclusion: A Tool of Precision, Not a Panacea
Fluorine is an undeniably powerful tool in the medicinal chemist's arsenal, offering a versatile means to enhance metabolic stability, modulate physicochemical properties, and improve potency.[1] The case studies of numerous approved drugs stand as testaments to its strategic value.[4][9][22] However, fluorination is not a universal solution. Its effects are highly dependent on the specific molecular scaffold and the position of the substitution.[1] Unintended consequences, such as excessively high lipophilicity or the introduction of new liabilities, require careful evaluation.[1]
By combining a deep understanding of fluorine's fundamental properties with rigorous experimental validation through the protocols described herein, drug discovery teams can rationally design and develop safer and more effective medicines.
References
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Fluorine bonding--how does it work in protein-ligand interactions?. PubMed. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. [Link]
-
Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. ACS Publications. [Link]
-
Development of Methods for the Determination of pKa Values. PubMed Central. [Link]
-
Experimental models for predicting drug absorption and metabolism. ResearchGate. [Link]
-
A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. PubMed. [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]
-
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]
-
(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
-
Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. [Link]
-
LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Metabolism and Toxicity of Drugs. Two Decades of Progress in Industrial Drug Metabolism. ACS Publications. [Link]
-
Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. ResearchGate. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]
-
Novel Approaches to Characterize Individual Drug Metabolism and Advance Precision Medicine. PubMed Central. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
-
The Role of Fluorine in Protein Studies: Unveiling Molecular Mysteries. Oreate AI Blog. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 18. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
